1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
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Description
1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H15F3N4O2 and its molecular weight is 364.328. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Pyridine and Naphthyridine Derivatives
Research by Abdelrazek et al. (2010) explores the synthesis of novel pyridine and naphthyridine derivatives starting from compounds similar to 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea. This work highlights the utility of these compounds in creating complex heterocyclic structures, which are of interest in the development of new materials and pharmaceuticals (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
Antimicrobial Activity of Chitosan Schiff Bases
Hamed et al. (2020) investigated the synthesis of Schiff bases of chitosan utilizing heteroaryl pyrazole derivatives, including structures similar to the discussed urea compound. These Schiff bases exhibited antimicrobial activity against a range of pathogens, highlighting the potential of these compounds in biomedical applications (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Development of Low Molecular Weight Hydrogelators
Lloyd and Steed (2011) demonstrated the use of a compound structurally related to this compound in forming hydrogels. The study showed that the rheology and morphology of these gels could be tuned by the identity of the anion, indicating the significance of these compounds in designing new materials with specific physical properties (Lloyd & Steed, 2011).
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2/c18-17(19,20)12-5-1-2-6-13(12)23-16(25)21-11-14(15-7-3-10-26-15)24-9-4-8-22-24/h1-10,14H,11H2,(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJUEIADTJQSET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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